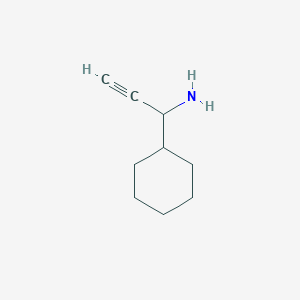

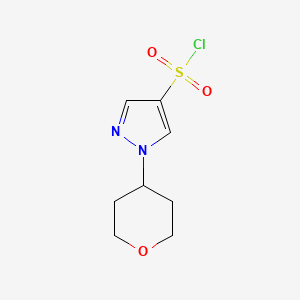

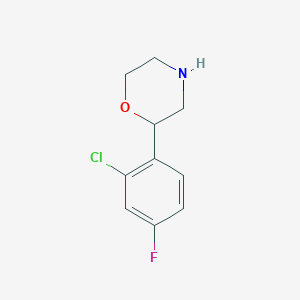

![molecular formula C7H15NO2 B1426981 [4-(Methylamino)oxan-4-yl]methanol CAS No. 1094072-05-5](/img/structure/B1426981.png)

[4-(Methylamino)oxan-4-yl]methanol

Übersicht

Beschreibung

[4-(Methylamino)oxan-4-yl]methanol, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MEM is a derivative of oxanamide and is a white crystalline powder that is soluble in water and ethanol.

Wissenschaftliche Forschungsanwendungen

Chemosensors for Transition Metal Ions

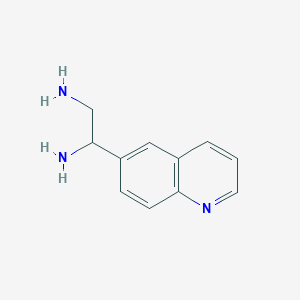

The compound 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione (H-1) demonstrates remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, changing color from orange to intense blue upon complexation. This suggests potential applications in detecting and measuring transition metal ions in various solutions (Gosavi-Mirkute et al., 2017).

Organic Synthesis and Drug Discovery

Methanol serves as a solvent, reagent, and sustainable feedstock for synthesizing value-added chemicals and pharmaceuticals. It is particularly relevant in the synthesis of C-, N-, and O-methylated products, which are common in many natural products and chemicals (Natte et al., 2017).

Photochemical Behavior in Organic Compounds

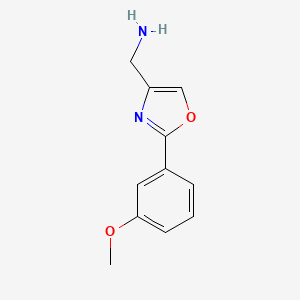

Research on 1,2,4-oxadiazole derivatives in methanol reveals insights into photochemical behavior, including the potential for photoisomerization and reaction with nucleophilic solvents. This could have implications for developing new photo-responsive materials and processes (Buscemi et al., 1988).

Methanol as a Building Block

Methanol is a critical building block for more complex chemical structures like acetic acid and dimethyl ether. Its role in methanol synthesis, such as the conversion of CO2 to methanol, has significant implications for reducing CO2 emissions and developing clean-burning fuels (Dalena et al., 2018).

N-Methylation of Amines

Methanol can be used as both a C1 synthon and H2 source for the selective N-methylation of amines. This has applications in synthesizing pharmaceutical agents and other chemical compounds, highlighting its versatility in chemical synthesis (Sarki et al., 2021).

Methanol-based Industrial Biotechnology

The use of methanol in biotechnological processes with methylotrophic bacteria is established, especially for producing single-cell protein. Recent advancements in genetic engineering and metabolism elucidation of these bacteria indicate potential for economically competitive bioprocesses based on methanol (Schrader et al., 2009).

Eigenschaften

IUPAC Name |

[4-(methylamino)oxan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEIOMUTHKGVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Methylamino)oxan-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

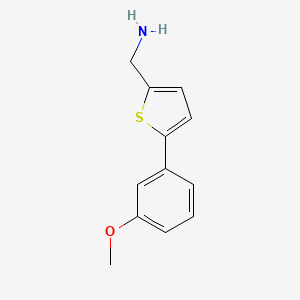

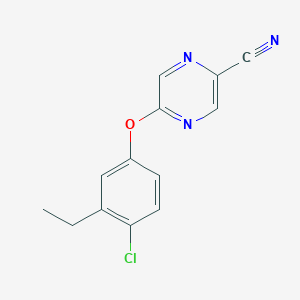

![2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B1426905.png)

![2-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1426911.png)